molecular formula C19H18N2O3 B11577394 2-[(2-butyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid

2-[(2-butyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid

Cat. No.: B11577394
M. Wt: 322.4 g/mol
InChI Key: YXZADPWPIUBMMD-UHFFFAOYSA-N
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Description

2-(2-BUTYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)BENZOIC ACID is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BUTYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)BENZOIC ACID typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-BUTYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

2-(2-BUTYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BUTYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)BENZOIC ACID involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BUTYL-1H-1,3-BENZODIAZOLE-1-CARBONYL)BENZOIC ACID is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological properties. This substitution may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-butylbenzimidazole-1-carbonyl)benzoic acid

InChI

InChI=1S/C19H18N2O3/c1-2-3-12-17-20-15-10-6-7-11-16(15)21(17)18(22)13-8-4-5-9-14(13)19(23)24/h4-11H,2-3,12H2,1H3,(H,23,24)

InChI Key

YXZADPWPIUBMMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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